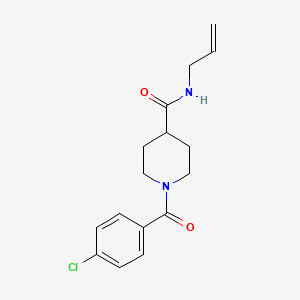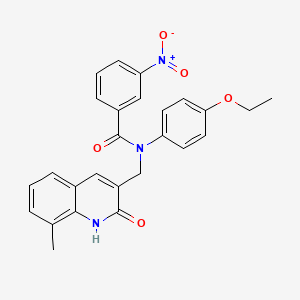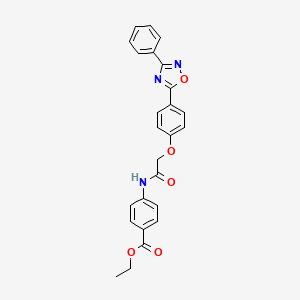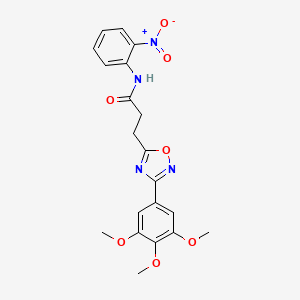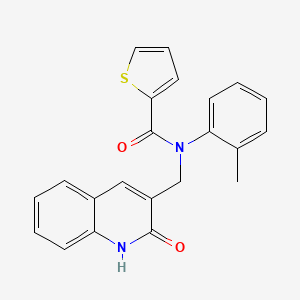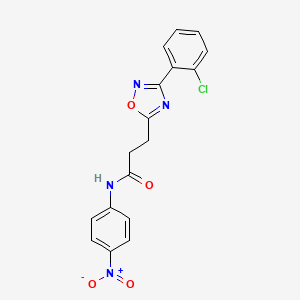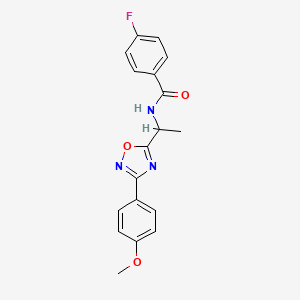![molecular formula C15H17N3O5S2 B7692113 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide CAS No. 693266-28-3](/img/structure/B7692113.png)
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that catalyze the removal of acetyl groups from histone proteins. HDACs play a crucial role in regulating gene expression and epigenetic modifications, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, this compound increases the acetylation of histone proteins, leading to changes in gene expression and epigenetic modifications that can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including cell cycle progression, apoptosis, DNA damage response, and angiogenesis. In cancer, this compound has been shown to induce tumor cell apoptosis, inhibit tumor growth, and sensitize tumor cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the activity of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide is its specificity for HDACs, which allows for targeted modulation of gene expression and epigenetic modifications. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unintended consequences and adverse effects. Additionally, the optimal dosing and treatment regimen for this compound in various diseases are still being investigated.
Direcciones Futuras
For research on 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide include investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the optimal dosing and treatment regimen for this compound in various diseases, as well as its potential for combination therapy with other drugs. Finally, the development of more specific and potent HDAC inhibitors, including this compound analogs, may provide new therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-aminophenyl)sulfonamide to form the intermediate, 2-[(4-methylphenyl)sulfonylamino]acetamide. This intermediate is then reacted with chloroacetyl chloride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to induce tumor cell apoptosis and inhibit tumor growth by regulating gene expression and epigenetic modifications. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of HDACs. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-11-2-6-14(7-3-11)25(22,23)17-10-15(19)18-12-4-8-13(9-5-12)24(16,20)21/h2-9,17H,10H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMURGPSKXMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)

